Kanglemycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanglemycin A is a natural product that was first isolated from the fermentation broth of Streptomyces kanglemyceticus in 2018. It belongs to the family of macrolide antibiotics and has shown promising results in inhibiting the growth of cancer cells.
Mechanism Of Action
The exact mechanism of action of Kanglemycin A is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It has been found to bind to the minor groove of DNA and disrupt the hydrogen bonding between the base pairs. This results in the inhibition of DNA replication and ultimately leads to cell death.
Biochemical And Physiological Effects
Kanglemycin A has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Moreover, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Kanglemycin A has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Kanglemycin A in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer treatment. However, one of the limitations of using Kanglemycin A in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the study of Kanglemycin A. One of the directions is to study its potential as an anti-inflammatory agent. Another direction is to investigate its mechanism of action in more detail. Moreover, it would be interesting to study the potential of Kanglemycin A in combination with other anti-cancer agents. Finally, it would be beneficial to develop more efficient methods for the synthesis of Kanglemycin A, which would make it more accessible for lab experiments.
Conclusion:
In conclusion, Kanglemycin A is a natural product that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and potential as an anti-cancer agent make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of Kanglemycin A is a complex process that involves several steps. The first step is the preparation of the macrolactone ring, which is achieved by using a combination of chemical and enzymatic methods. The second step involves the introduction of the sugar moieties, which are added using glycosylation reactions. The final step is the deprotection of the functional groups, which results in the formation of Kanglemycin A.
Scientific Research Applications
Kanglemycin A has been extensively studied for its potential anti-cancer properties. Several studies have shown that Kanglemycin A can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Kanglemycin A has also been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
114153-91-2 |
---|---|
Product Name |
Kanglemycin A |
Molecular Formula |
C50H63NO19 |
Molecular Weight |
982 g/mol |
IUPAC Name |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
InChI Key |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
Isomeric SMILES |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
synonyms |
kanglemeisu A kanglemycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.